molecular formula C16H16BrClN2O3S B5007905 N~2~-(4-bromophenyl)-N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-bromophenyl)-N~1~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5007905
M. Wt: 431.7 g/mol
InChI Key: BDNBWLBWKPJRQN-UHFFFAOYSA-N
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Description

This compound is a type of benzamide, which is an organic compound consisting of a carboxamide group (-CONH2) attached to a phenyl group. Benzamides are common in many types of medication, especially antipsychotic drugs .


Molecular Structure Analysis

The molecular structure of this compound would consist of a central benzene ring (the phenyl group), with a carboxamide group, a 4-bromophenyl group, a 3-chloro-4-methylphenyl group, and a methylsulfonyl group attached to it .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the benzene ring. For example, the bromophenyl group would likely make the compound heavier and more polar, while the methylsulfonyl group could potentially make the compound more acidic .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were used as a medication, the mechanism of action would depend on the specific disease or condition it’s being used to treat .

Future Directions

The future directions for this compound would likely depend on its potential uses. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3S/c1-11-3-6-13(9-15(11)18)19-16(21)10-20(24(2,22)23)14-7-4-12(17)5-8-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNBWLBWKPJRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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